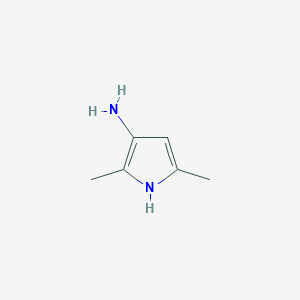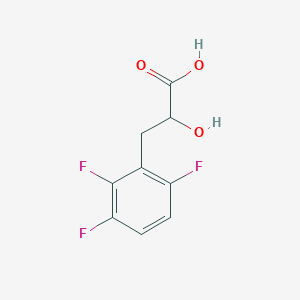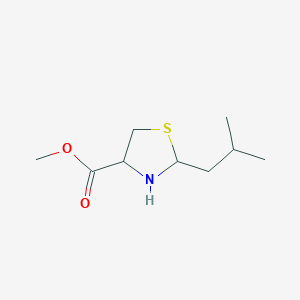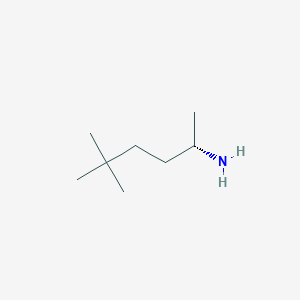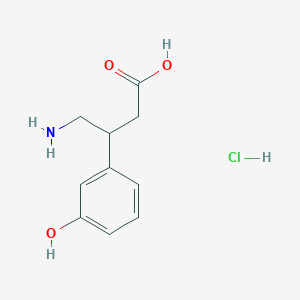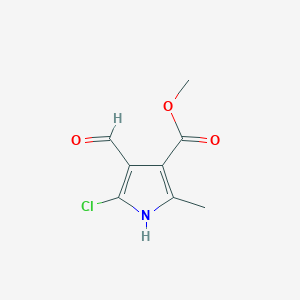![molecular formula C22H16N6O4 B13578234 2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features azide and carboxyl functional groups. Compounds with azide groups are often used in click chemistry and other applications due to their high reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate biphenyl derivatives.
Functional Group Introduction: The azidomethyl groups are introduced through nucleophilic substitution reactions, often using sodium azide.
Carboxylation: The carboxyl groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and safety measures are crucial due to the presence of azide groups, which can be explosive.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and related compounds.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, which are widely used in chemical synthesis and materials science.
Biology
Bioconjugation: The compound can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its azide groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The carboxyl groups can also interact with various molecular targets, potentially affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,5’-bis(azidomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-bis(azidomethyl)-[1,1’-biphenyl]-2,2’-dicarboxylic acid
Propiedades
Fórmula molecular |
C22H16N6O4 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-[2,5-bis(azidomethyl)-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C22H16N6O4/c23-27-25-11-17-10-20(14-3-7-16(8-4-14)22(31)32)18(12-26-28-24)9-19(17)13-1-5-15(6-2-13)21(29)30/h1-10H,11-12H2,(H,29,30)(H,31,32) |
Clave InChI |
VYPZGHXEPUXQIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2CN=[N+]=[N-])C3=CC=C(C=C3)C(=O)O)CN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
